![molecular formula C11H13F2N B1317474 4-(2,4-Difluorophenyl)piperidine CAS No. 291289-50-4](/img/structure/B1317474.png)
4-(2,4-Difluorophenyl)piperidine
Overview
Description
4-(2,4-Difluorophenyl)piperidine is a chemical compound with the CAS Number: 291289-50-4 . It has a molecular weight of 197.23 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-(2,4-Difluorophenyl)piperidine is 1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(2,4-Difluorophenyl)piperidine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Synthesis of Antipsychotic Drugs
“4-(2,4-Difluorophenyl)piperidine” is utilized in the synthesis of Risperidone , an antipsychotic medication used to treat schizophrenia . The compound serves as a crucial intermediate in the production of drugs that target central nervous system disorders.
Neuroscience Research: Neurotransmitter Modulation
This compound has been studied for its potential to modulate neurotransmitter systems within the brain. It’s particularly relevant in the research of diseases like Parkinson’s and Alzheimer’s , where piperidine structures are often explored for their neuroprotective properties.
Drug Discovery: Fluorinated Building Blocks
The presence of fluorine atoms in “4-(2,4-Difluorophenyl)piperidine” makes it a valuable building block in drug discovery. Fluorination can enhance the metabolic stability and bioavailability of pharmaceuticals .
Pharmacological Applications: Anticancer Agents
Piperidine derivatives, including “4-(2,4-Difluorophenyl)piperidine”, have been synthesized as anticancer agents. They show good activity against androgen-refractory cancer cell lines, which are challenging to treat with conventional therapies .
Organic Synthesis: Piperidine Derivatives
In organic chemistry, “4-(2,4-Difluorophenyl)piperidine” is a precursor for various piperidine derivatives. These derivatives are crucial for synthesizing a wide range of compounds with potential pharmacological activities .
Analytical Chemistry: Reference Standards
Due to its well-defined structure and properties, “4-(2,4-Difluorophenyl)piperidine” can be used as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods .
Safety And Hazards
properties
IUPAC Name |
4-(2,4-difluorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYHSQRDRQUVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586593 | |
Record name | 4-(2,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)piperidine | |
CAS RN |
291289-50-4 | |
Record name | 4-(2,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 291289-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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